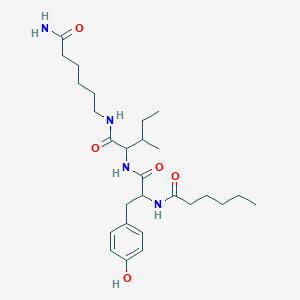
N-((S)-1-(((2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl)(6-amino-6-oxohexyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Dihexa is synthesized through a series of peptide coupling reactions. The synthetic route involves the coupling of hexanoic acid with tyrosine and isoleucine, followed by the addition of an aminohexanoic acid . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
Dihexa undergoes various chemical reactions, including:
Oxidation: Dihexa can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds within dihexa, potentially altering its activity.
Substitution: Substitution reactions can occur at the amino acid residues, leading to modified analogs of dihexa.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dihexa has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in promoting neurogenesis and synaptic plasticity.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s
Mechanism of Action
Dihexa exerts its effects by binding to hepatocyte growth factor (HGF) and potentiating its activity at the c-Met receptor . This interaction stimulates a cascade of events that promote neurogenesis and synaptic plasticity. The activation of the c-Met receptor leads to the activation of downstream signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and growth .
Comparison with Similar Compounds
Dihexa is often compared with other neurotrophic compounds such as:
Cerebrolysin: A peptide mixture that also promotes neurogenesis but has a different mechanism of action.
NSI-189: A neurogenic compound that stimulates neurogenesis and has antidepressant effects
Dihexa’s unique ability to bind with high affinity to HGF and potentiate its activity at the c-Met receptor sets it apart from these compounds. Its high potency and ability to cross the blood-brain barrier make it a promising candidate for treating neurodegenerative diseases .
Properties
Molecular Formula |
C27H44N4O5 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
N-(6-amino-6-oxohexyl)-2-[[2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C27H44N4O5/c1-4-6-8-12-24(34)30-22(18-20-13-15-21(32)16-14-20)26(35)31-25(19(3)5-2)27(36)29-17-10-7-9-11-23(28)33/h13-16,19,22,25,32H,4-12,17-18H2,1-3H3,(H2,28,33)(H,29,36)(H,30,34)(H,31,35) |
InChI Key |
XEUVNVNAVKZSPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















